molecular formula C3H6SSe B14737672 1,2-Thiaselenolane CAS No. 5688-16-4

1,2-Thiaselenolane

Cat. No.: B14737672
CAS No.: 5688-16-4
M. Wt: 153.12 g/mol
InChI Key: XMBPHRKPBTYGNM-UHFFFAOYSA-N
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Description

1,2-Thiaselenolane is a five-membered heterocyclic compound containing both sulfur and selenium atoms. This unique combination of elements in a single ring structure imparts distinctive chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Thiaselenolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Thiaselenolane has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Research is ongoing into its use as an antioxidant and in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: this compound is used in the development of materials with unique electrical and optical properties.

Mechanism of Action

The mechanism of action of 1,2-Thiaselenolane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1,3-Thiaselenolane: Another five-membered heterocycle with sulfur and selenium, but with different structural properties and reactivity.

    1,4-Thiaselenolane: A six-membered ring compound with sulfur and selenium, exhibiting distinct chemical behavior.

    Selenoxides and Sulfones: Oxidized derivatives of thiaselenolanes with unique properties.

Uniqueness of 1,2-Thiaselenolane: this compound stands out due to its specific ring structure, which imparts unique reactivity and stability.

Properties

CAS No.

5688-16-4

Molecular Formula

C3H6SSe

Molecular Weight

153.12 g/mol

IUPAC Name

thiaselenolane

InChI

InChI=1S/C3H6SSe/c1-2-4-5-3-1/h1-3H2

InChI Key

XMBPHRKPBTYGNM-UHFFFAOYSA-N

Canonical SMILES

C1CS[Se]C1

Origin of Product

United States

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